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molecular formula C14H18O3 B8427040 tert-Butyl 4-(prop-1-en-2-yl)phenyl carbonate CAS No. 84775-27-9

tert-Butyl 4-(prop-1-en-2-yl)phenyl carbonate

Cat. No. B8427040
M. Wt: 234.29 g/mol
InChI Key: MLJSCNMYWNQUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04491628

Procedure details

A mixture of 5.64 g of p-hydroxy-α-methylstyrene, synthesized by base-catalyzed cleavage of 2,2-bis(p-hydroxyphenyl)propane, and 6.5 g of potassium tert-butoxide in 50 mL of dry tetrahydrofuran was stirred for 10 minutes, then a tetrahydrofuran solution of 12.7 g of di-tert-butyl dicarbonare was added. The resulting gelatinous mixture was mechanically stirred for 20 minutes, and then poured into cold water. After work-up, a crude product was obtained by evaporation of the extraction solvent (ethyl acetate). Purification was achieved by high pressure liquid chromatography with hexane as eluent to give 8.03 g (81%) of the pure p-tert-butoxycarbonyloxy-α-methylstyrene.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([CH3:8])=[CH2:7])=[CH:4][CH:3]=1.[OH:11][C:12]1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[CH3:28][C:29]([CH3:32])([O-:31])[CH3:30].[K+].O>O1CCCC1.C(OCC)(=O)C>[C:29]([O:31][C:12]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([CH3:8])=[CH2:7])=[CH:4][CH:3]=1)=[O:11])([CH3:32])([CH3:30])[CH3:28] |f:2.3|

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
OC1=CC=C(C(=C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
6.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting gelatinous mixture was mechanically stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C(=C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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